Cas no 941875-41-8 (2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide)

2-(2-{(4-Fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorobenzylthio group and an acetamide linkage to a 3-methylphenyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the fluorophenyl and thiazole groups may enhance binding affinity and metabolic stability, while the methylphenyl acetamide moiety could contribute to selective target interactions. The compound’s well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies in drug discovery. Its synthetic accessibility further supports its use in exploratory research for therapeutic applications.
2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide structure
941875-41-8 structure
Product Name:2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide
CAS No:941875-41-8
MF:C19H17FN2OS2
MW:372.479485273361
CID:6584271
PubChem ID:16899836
Update Time:2025-10-22

2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide
    • 2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide
    • 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide
    • AKOS024641380
    • 941875-41-8
    • 2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
    • F2336-0188
    • 4-Thiazoleacetamide, 2-[[(4-fluorophenyl)methyl]thio]-N-(3-methylphenyl)-
    • Inchi: 1S/C19H17FN2OS2/c1-13-3-2-4-16(9-13)21-18(23)10-17-12-25-19(22-17)24-11-14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,21,23)
    • InChI Key: WCWFWMQGOBBMBU-UHFFFAOYSA-N
    • SMILES: S(C1=NC(=CS1)CC(NC1=CC=CC(C)=C1)=O)CC1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 372.07663368g/mol
  • Monoisotopic Mass: 372.07663368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 95.5Ų

2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide Pricemore >>

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Additional information on 2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide

Professional Introduction to Compound with CAS No. 941875-41-8 and Product Name: 2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide

The compound with the CAS number 941875-41-8 and the product name 2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(3-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including a thiazole ring, a fluorophenylmethylsulfanyl moiety, and an acetamide group, contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, particularly those associated with inflammation, infection, and metabolic disorders. The compound in question has been synthesized with the aim of exploring its pharmacological properties and potential applications in medicinal chemistry. The structural features of this molecule suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. Specifically, the thiazole ring is a well-known pharmacophore found in many bioactive compounds, while the fluorophenylmethylsulfanyl group may enhance binding affinity and selectivity. The acetamide moiety further contributes to the molecule's solubility and bioavailability, which are critical factors in drug design.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, anti-viral, and anti-cancer properties. The specific derivative mentioned here combines these attributes with additional functional groups that may enhance its efficacy. For instance, the introduction of a fluorine atom at the para position of the phenyl ring can significantly modulate the electronic properties of the molecule, leading to improved interactions with biological targets. This modification is particularly relevant in modern drug design, where fine-tuning of molecular structure is essential for achieving optimal pharmacological effects.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex framework of the molecule. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has been crucial in confirming the structural integrity of the synthesized compound. These techniques provide detailed insights into the molecular structure and help ensure that the final product meets the desired specifications.

Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity. In vitro assays are performed to assess its interaction with various biological targets, such as enzymes and receptors. These studies often involve high-throughput screening (HTS) techniques to rapidly identify compounds with promising pharmacological properties. Preliminary results suggest that this compound exhibits significant activity against certain disease-related targets, making it a valuable candidate for further development.

The potential applications of this compound are broad and span multiple therapeutic areas. For example, its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its antimicrobial activity could be exploited in developing new treatments for bacterial infections that have become resistant to conventional antibiotics. Furthermore, preliminary data indicate that this compound may have neuroprotective effects, which could be relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

One of the key advantages of this compound is its structural diversity, which allows for further modifications to optimize its pharmacological profile. By varying substituents or functional groups, researchers can fine-tune its activity while maintaining solubility and bioavailability. This flexibility is crucial in drug development pipelines, where initial hits must be optimized through iterative design cycles.

The role of computational chemistry has become increasingly important in modern drug discovery. Molecular modeling techniques are used to predict how this compound will interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding experimental efforts toward more effective therapeutic agents.

Future research will focus on elucidating the detailed mechanism of action of this compound once it reaches clinical trials. Understanding how it interacts with biological systems will provide critical information for optimizing its therapeutic potential and minimizing any potential side effects. Additionally, studies will explore formulations that enhance its delivery and efficacy when administered orally or intravenously.

The development of novel pharmaceutical compounds is a complex yet rewarding endeavor that requires collaboration across multiple disciplines—chemistry, biology, pharmacology, and medicine—to bring new treatments from bench to bedside efficiently while ensuring safety for patients worldwide.

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